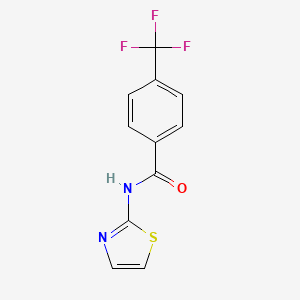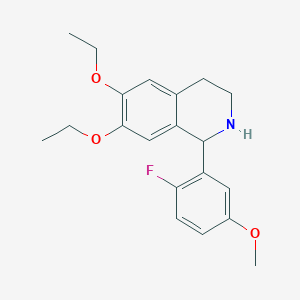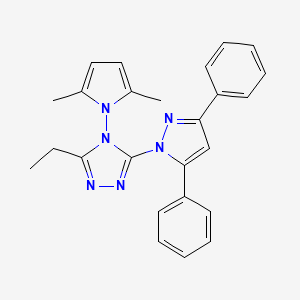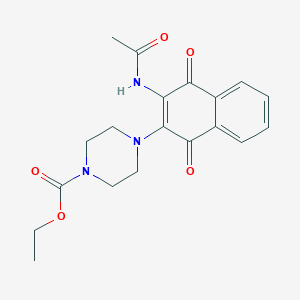![molecular formula C18H17F3N4O6S B11511959 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B11511959.png)
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce nitro groupsThe final step involves the sulfonylation of the piperazine ring using a sulfonyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and sulfonylation steps, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl and sulfonyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitro, trifluoromethyl, and sulfonyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes: These compounds share the trifluoromethyl group and aromatic structure but differ in the presence of chloro and pyrazole groups.
N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide: This compound shares the nitro and trifluoromethyl groups but differs in the presence of a phthalimide moiety.
Uniqueness
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to the combination of nitro, trifluoromethyl, and sulfonyl groups attached to a piperazine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C18H17F3N4O6S |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H17F3N4O6S/c1-12-2-4-14(5-3-12)32(30,31)23-8-6-22(7-9-23)17-15(24(26)27)10-13(18(19,20)21)11-16(17)25(28)29/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
WKGMQAHAGOHZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Methoxyphenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11511877.png)

![2,2,2-trifluoro-N-[1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl]acetamide](/img/structure/B11511896.png)

![7-[chloro(difluoro)methyl]-N-(4-fluorobenzyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11511904.png)


![10-(4-methoxyphenyl)-13-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B11511926.png)
![Ethyl 3-{[(3-ethoxy-4-methoxyphenyl)methyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11511934.png)

![2-(2-bromo-4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B11511948.png)
![N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B11511953.png)
![7-Nitro-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)quinolin-8-ol](/img/structure/B11511956.png)
![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11511960.png)
